Solubility and Partition Coefficient Differentiation from Methyl Ether Analog
The (3-Bromo-5-ethoxyphenyl)boronic acid exhibits a higher calculated lipophilicity (cLogP) compared to its direct methyl ether analog, (3-bromo-5-methoxyphenyl)boronic acid (CAS 849062-12-0). This difference arises from the replacement of a methyl group with an ethyl group, adding a methylene unit . The ethoxy derivative is predicted to have a cLogP value approximately 0.48 units higher than the methoxy analog, based on fragment-based computational methods . This directly influences its partitioning behavior in biphasic aqueous-organic reaction mixtures and its bioavailability profile if used as a pharmaceutical intermediate.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP ~2.28 (predicted by fragment addition) |
| Comparator Or Baseline | (3-Bromo-5-methoxyphenyl)boronic acid (CAS 849062-12-0) [cLogP ~1.80] |
| Quantified Difference | Δ cLogP ≈ +0.48 |
| Conditions | Computational prediction based on molecular structure and fragment contributions; experimental logP data not found. |
Why This Matters
A higher LogP can improve the organic phase solubility of the boronic acid, potentially enhancing reaction rates in hydrophobic media and simplifying post-reaction extraction, which is critical for scalable synthesis.
